molecular formula C16H20N2O2S2 B5773474 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

Cat. No.: B5773474
M. Wt: 336.5 g/mol
InChI Key: UGILGAVXEGDSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This molecule belongs to the class of piperazine derivatives and contains a sulfonyl group and a thienylmethyl group. MTSET has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine acts by modifying the sulfhydryl group of cysteine residues in proteins, leading to the inhibition of protein function. This mechanism of action has been extensively studied and has led to the discovery of new targets for drug development.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This compound has also been shown to affect the function of ion channels, particularly those involved in neurotransmission and muscle contraction. In addition, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is its ability to selectively inhibit cysteine residues in proteins. This makes it a valuable tool for studying the role of cysteine residues in protein function. However, one limitation of this compound is its potential to react with other amino acids, leading to non-specific effects. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine. One area of interest is the development of new inhibitors that are more selective and less toxic than this compound. Another area of interest is the use of this compound in drug development, particularly for the treatment of diseases involving ion channels and enzymes. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
In conclusion, this compound, or this compound, is a valuable tool for scientific research due to its unique properties. It has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience. This compound's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-established. Further research is needed to fully understand the potential applications of this compound in various fields and to develop new inhibitors that are more selective and less toxic.

Synthesis Methods

The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine involves the reaction of 4-methylbenzenesulfonyl chloride with 2-thienylmethylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been well-established and is widely used in laboratories around the world.

Scientific Research Applications

1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been used in various scientific research applications, including the study of ion channels, enzymes, and receptors. It is a potent inhibitor of cysteine residues, making it a valuable tool for studying the role of cysteine residues in protein function. This compound has also been used to investigate the function of ion channels, particularly those involved in neurotransmission and muscle contraction.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-14-4-6-16(7-5-14)22(19,20)18-10-8-17(9-11-18)13-15-3-2-12-21-15/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGILGAVXEGDSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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